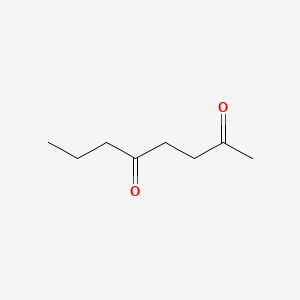

2,5-辛二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Octanedione is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.1956 . The IUPAC Standard InChI for 2,5-Octanedione is InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3 .

Synthesis Analysis

The synthesis of 2,5-Octanedione can be achieved through intramolecular aldol reactions . Molecules containing two carbonyl functionalities, such as dialdehydes, keto aldehydes, or diketones, can form a ring through an intramolecular aldol reaction . The small distance between the donor and acceptor leads to faster reaction rates for intramolecular condensations .Molecular Structure Analysis

The molecular structure of 2,5-Octanedione can be viewed as a 2D Mol file or a computed 3D SD file . The structure is also available in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

2,5-Octanedione has a density of 0.9±0.1 g/cm3, a boiling point of 227.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.4±3.0 kJ/mol and a flash point of 82.4±16.8 °C . The index of refraction is 1.420, and the molar refractivity is 39.2±0.3 cm3 .科学研究应用

Medicine: Molecular Imaging

2,5-Octanedione has been explored as a contrast agent in molecular imaging, particularly in Optical Coherence Tomography (OCT). This application is significant in medical diagnostics, where it enhances the visualization of biological tissues .

Environmental Science: Electrochemical Conversion

In environmental science, 2,5-Octanedione is a product of the electrochemical conversion of levulinic acid. This process is part of generating renewable chemicals and biofuels, aligning with green chemistry principles .

Materials Science: Polymer Synthesis

The compound plays a role in materials science, where it can be involved in the synthesis of polymers. Its chemical structure allows it to be a precursor or an intermediate in creating various polymeric materials .

Food Technology: Aroma Profiling

2,5-Octanedione is significant in food technology for its contribution to aroma profiling. It’s identified as a key aroma compound in fermented beverages, impacting the sensory quality of products like kiwifruit juice .

Analytical Chemistry: Spectrometry

In analytical chemistry, 2,5-Octanedione’s mass spectrum data is valuable. It aids in the identification and quantification of compounds in complex mixtures, which is crucial for quality control and research .

Industrial Uses: Renewable Chemicals

Industrially, 2,5-Octanedione is considered in the synthesis of renewable chemicals. It’s a potential intermediate in the production of bio-based solvents and additives, contributing to sustainable industrial processes .

安全和危害

When handling 2,5-Octanedione, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . It’s also advised against food, drug, pesticide or biocidal product use .

作用机制

Target of Action

2,5-Octanedione, a γ-diketone, primarily targets axonal proteins in the nervous system . The compound interacts with lysine residues in these proteins, leading to their modification and subsequent dysfunction .

Mode of Action

The neurotoxicity of 2,5-Octanedione is attributed to its γ-diketone structure . It reacts with lysine residues in axonal proteins through Schiff base formation, followed by cyclization to form pyrroles . The oxidation of these pyrrole residues then causes cross-linking and denaturation of proteins, disrupting axonal transport and function, and leading to damage to nerve cells .

Biochemical Pathways

It is known that the compound’s interaction with axonal proteins disrupts normal cellular processes, leading to neurotoxicity

Pharmacokinetics

Given its molecular structure and weight , it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys. Its bioavailability would be influenced by factors such as route of administration, dose, and individual patient characteristics.

Result of Action

The primary result of 2,5-Octanedione’s action is neurotoxicity . By interacting with and modifying axonal proteins, it disrupts normal cellular processes, leading to damage to nerve cells . This can result in symptoms such as tingling and cramps in the arms and legs, general muscular weakness, and in severe cases, atrophy of the skeletal muscles and loss of coordination and vision .

属性

IUPAC Name |

octane-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDFSSLYVRCMDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019346 |

Source

|

| Record name | 2,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3214-41-3 |

Source

|

| Record name | 2,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2874503.png)

![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2874511.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2874518.png)

![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)